molecular formula C10H6Cl2N2OS3 B13915185 O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate

O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate

Cat. No.: B13915185
M. Wt: 337.3 g/mol
InChI Key: ACUKKHOXUYRUFN-UHFFFAOYSA-N
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Description

O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,5-dichlorophenol with carbon disulfide in the presence of a base to form the corresponding dithiocarbonate. This intermediate is then reacted with methyl isothiocyanate to introduce the cyanamide group, followed by further reactions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyanamide group to primary amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate has several scientific research applications:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • O-(2,4-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate
  • O-(3,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate

Uniqueness

O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.

Properties

Molecular Formula

C10H6Cl2N2OS3

Molecular Weight

337.3 g/mol

IUPAC Name

O-(2,5-dichlorophenyl) (N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethanethioate

InChI

InChI=1S/C10H6Cl2N2OS3/c1-17-9(14-5-13)18-10(16)15-8-4-6(11)2-3-7(8)12/h2-4H,1H3

InChI Key

ACUKKHOXUYRUFN-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC#N)SC(=S)OC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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